Dual BRAFⱽ⁶⁰⁰ᴱ/p38α Inhibition: Imidazol‑5‑ylpyrimidine Derivative Superiority Over Single‑Target BRAF Inhibitor Vemurafenib
Derivatives of the 5-(1H-imidazol-5-yl)pyrimidine scaffold achieve potent dual inhibition of BRAFⱽ⁶⁰⁰ᴱ and p38α, a profile not attainable with the clinically approved single‑target BRAF inhibitor vemurafenib. Compound 20h (imidazol‑5‑ylpyrimidine series) inhibits BRAFⱽ⁶⁰⁰ᴱ with IC₅₀ = 2.49 nM and p38α with IC₅₀ = 85 nM [1]. In contrast, vemurafenib inhibits BRAFⱽ⁶⁰⁰ᴱ with IC₅₀ ≈ 31 nM but shows no measurable p38α inhibition at concentrations up to 10 μM [2].
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | BRAFⱽ⁶⁰⁰ᴱ IC₅₀ = 2.49 nM; p38α IC₅₀ = 85 nM (compound 20h, imidazol‑5‑ylpyrimidine series) |
| Comparator Or Baseline | Vemurafenib: BRAFⱽ⁶⁰⁰ᴱ IC₅₀ ≈ 31 nM; p38α IC₅₀ > 10 μM (no inhibition) |
| Quantified Difference | ~12‑fold greater BRAFⱽ⁶⁰⁰ᴱ potency; p38α activity absent in comparator (>117‑fold window) |
| Conditions | In‑vitro kinase inhibition assay; recombinant BRAFⱽ⁶⁰⁰ᴱ and p38α enzymes; ATP at Kₘ concentration |
Why This Matters
The dual BRAFⱽ⁶⁰⁰ᴱ/p38α profile addresses acquired resistance to single‑target BRAF inhibitors, making this scaffold preferable for programmes targeting MAPK‑driven melanoma.
- [1] Ali, E.M.H. et al. (2021) Eur. J. Med. Chem., 215, 113277. Compound 20h data. View Source
- [2] Bollag, G. et al. (2010) Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. Vemurafenib (PLX4032) IC₅₀ data. View Source
